4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine
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Overview
Description
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is a chemical compound with the molecular formula C12H15N3O2. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine typically involves the alkylation of a pyridine derivative with a tert-butoxycarbonyl-protected amine. One common method includes the use of O-tosyloxazoline derivatives followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Nucleophilic aromatic substitution can be carried out using sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester
- 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Uniqueness
4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine is unique due to its specific structure, which combines a pyridine ring with a tert-butoxycarbonyl-protected amine and a cyano group. This combination allows for versatile reactivity and application in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(2-cyanopyridin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-8-9-4-5-14-10(6-9)7-13/h4-6H,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMVGHFPBFHBTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632684 |
Source
|
Record name | tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214472-06-7 |
Source
|
Record name | tert-Butyl [(2-cyanopyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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